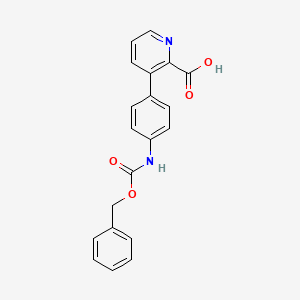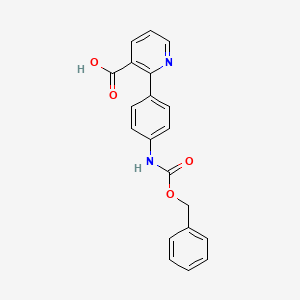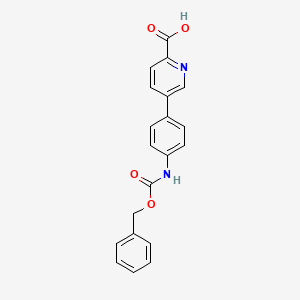![molecular formula C17H18N2O4S B6395550 6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261990-09-3](/img/structure/B6395550.png)
6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, or 6-PPSPA, is an organic compound that has been studied for its potential applications in various fields of scientific research. This compound is a derivative of picolinic acid, which is an organic acid found in plants, animals, and fungi. 6-PPSPA has been found to possess unique properties that make it an ideal candidate for use in a variety of experiments.
Wissenschaftliche Forschungsanwendungen
6-PPSPA has been studied for its potential applications in various fields of scientific research. In particular, this compound has been found to be useful in the study of enzyme activity, protein-protein interactions, and the metabolism of drugs. Additionally, 6-PPSPA has been used in the study of gene expression, signal transduction, and the regulation of gene expression. This compound has also been studied for its potential use in drug delivery systems, as it has been found to be able to bind to various molecules and transport them to specific sites in the body.
Wirkmechanismus
The mechanism of action of 6-PPSPA is not fully understood. However, it is known that this compound has the ability to bind to various molecules, including proteins, nucleic acids, and small molecules. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions. Additionally, 6-PPSPA has been found to interact with various enzymes, including phosphodiesterases, cyclooxygenases, and proteases. These interactions are thought to be responsible for the compound's ability to modulate cellular processes.
Biochemical and Physiological Effects
6-PPSPA has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 6-PPSPA has been found to modulate the activity of various proteins, including the transcription factor NF-κB and the kinase Akt. This compound has also been found to have an effect on the expression of various genes, including those involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
6-PPSPA has a number of advantages for use in laboratory experiments. This compound is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, this compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to the use of 6-PPSPA in laboratory experiments. This compound has a relatively low solubility, making it difficult to dissolve in aqueous solutions. Additionally, the binding of this compound to various molecules can be difficult to control.
Zukünftige Richtungen
There are a number of potential future directions for 6-PPSPA research. This compound could be further studied for its potential use in drug delivery systems, as it has been found to be able to bind to various molecules and transport them to specific sites in the body. Additionally, 6-PPSPA could be studied for its potential use in the development of novel therapeutics, as it has been found to modulate the activity of various proteins and enzymes. Finally, this compound could be further studied for its potential applications in the study of gene expression, signal transduction, and the regulation of gene expression.
Synthesemethoden
6-PPSPA can be synthesized through a multi-step process that begins with the reaction of 4-piperidin-1-ylsulfonyl chloride and 6-chloro-3-pyridinol. This reaction results in the formation of 6-chloro-4-piperidin-1-ylsulfonyl-3-pyridinol. This intermediate is then reacted with paraformaldehyde and potassium carbonate to form 6-PPSPA. This synthesis method has been reported to be efficient and cost-effective, allowing for the production of the compound in large quantities.
Eigenschaften
IUPAC Name |
6-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-6-4-5-15(18-16)13-7-9-14(10-8-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVXQAEHPYSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

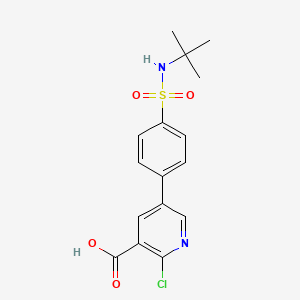
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)
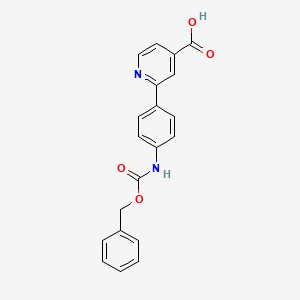
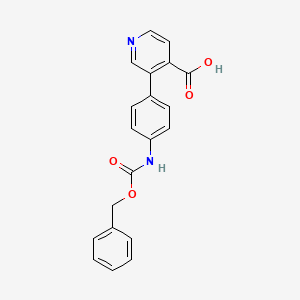
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
